2-Phenylmethoxyiminoacetic acid
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Description
2-Phenylmethoxyiminoacetic acid, also known as [(Phenylmethoxy)imino]acetic Acid, is an intermediate in the synthesis of Benzydamine hydrochloride related impurities . It has a molecular weight of 179.17 and a molecular formula of C9H9NO3 .
Molecular Structure Analysis
The molecular structure of 2-Phenylmethoxyiminoacetic acid includes a phenylmethoxyimino group and an acetic acid group . The canonical SMILES representation is C1=CC=C(C=C1)CON=CC(=O)O .Physical And Chemical Properties Analysis
2-Phenylmethoxyiminoacetic acid is an off-white solid . It has a topological polar surface area of 58.9Ų and a XLogP3 of 1.8 . It has a hydrogen bond acceptor count of 4 and a hydrogen bond donor count of 1 .Scientific Research Applications
Pharmacological Profile Expansion
Research has shown that derivatives of phenoxyacetic acid, which are structurally related to 2-phenylmethoxyiminoacetic acid, have been investigated for their hypolipidaemic and antiplatelet activities. In a study, compounds derived from phenoxyacetic acid demonstrated significant hypolipidaemic activity in both normolipidaemic and hypercholesterolaemic rats, effectively reducing total cholesterol and LDL-cholesterol levels without affecting HDL-cholesterol and triglyceride concentrations. Additionally, these compounds exhibited antiplatelet activity in vitro, suggesting potential for the treatment of hyperlipidaemia and thrombotic diseases (Pérez‐Pastén et al., 2006).
Role in Diabetes Treatment
Another area of research involving similar molecular structures to 2-phenylmethoxyiminoacetic acid is the study of free fatty acid receptor 1 (FFA1) agonists for the treatment of type 2 diabetes. A specific phenoxyacetic acid derivative was identified as a potent FFA1 agonist, demonstrating significant improvement in oral glucose tolerance in mice and a reduction in glucose levels in diabetic models. This highlights the potential of these compounds as drug candidates for diabetes mellitus treatment (Wang et al., 2015).
properties
IUPAC Name |
2-phenylmethoxyiminoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNKZSXNEFJASD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylmethoxyiminoacetic acid |
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